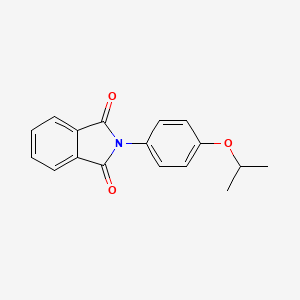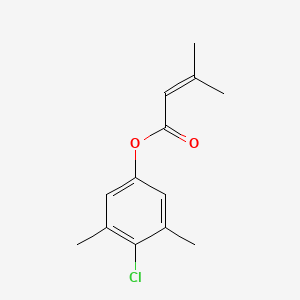
N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)urea is a compound that belongs to the class of ureas, which are characterized by the presence of a carbonyl group connected to two amine groups. Compounds in this class often exhibit a range of biological activities and can be used in various chemical reactions and applications.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of urea derivatives can be confirmed using techniques such as IR and single crystal X-ray diffraction studies. For instance, a related compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one's structure was confirmed this way, with vibrational wavenumbers calculated using HF and DFT methods (A. Najiya et al., 2014).
Chemical Reactions and Properties
Urea derivatives can participate in various chemical reactions, offering a range of chemical properties. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent in the N-chlorination of amino esters, amides, and peptides, showcasing the versatility of ureas in chemical transformations (M. Sathe et al., 2007).
Physical Properties Analysis
The physical properties of urea derivatives, including their solubility, melting point, and crystalline structure, can significantly affect their application and effectiveness in various fields. The crystalline structure of similar compounds has been detailed, providing insights into the intermolecular interactions and stability of these materials (B. Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of ureas, such as reactivity, potential for hydrogen bonding, and electronic structure, can be analyzed through spectroscopic methods and computational chemistry. NBO analysis, HOMO-LUMO studies, and MEP analysis are valuable tools for understanding the electronic properties and reactivity of urea derivatives (A. Najiya et al., 2014).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-11-5-4-10(7-12(11)15)18-13(19)17-9-3-1-2-8(16)6-9/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUDVDNZANIVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-cyclohexyl-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5676764.png)
![1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5676778.png)
![3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5676785.png)

![6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5676803.png)
![3-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-N-(3-methylphenyl)propanamide](/img/structure/B5676811.png)
![8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676820.png)
![3-[(cyclobutylamino)sulfonyl]-N-methyl-N-(pyrazin-2-ylmethyl)benzamide](/img/structure/B5676821.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5676827.png)
![N-isopropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5676831.png)



